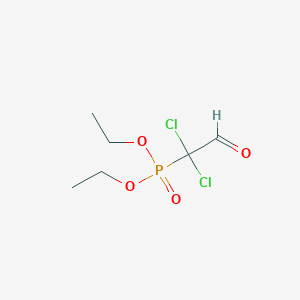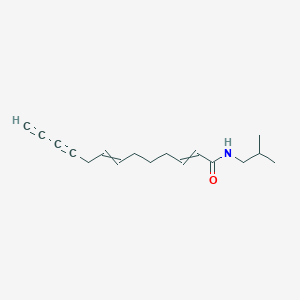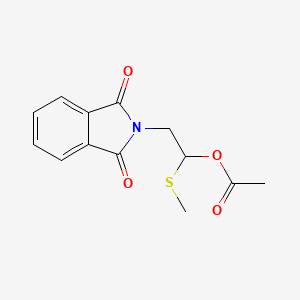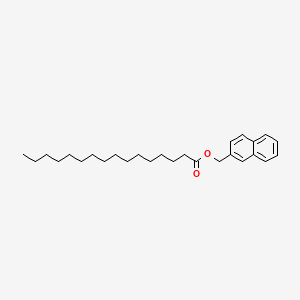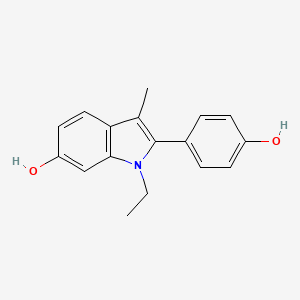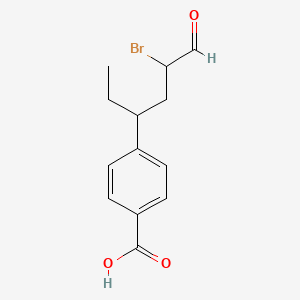
4-(5-Bromo-6-oxohexan-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-6-oxohexan-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a 5-bromo-6-oxohexan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-6-oxohexan-3-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a hexanone derivative, followed by a Friedel-Crafts acylation reaction to introduce the benzoic acid moiety. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-6-oxohexan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
4-(5-Bromo-6-oxohexan-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-6-oxohexan-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include covalent modification of target proteins or inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: Similar in structure but lacks the hexanone side chain.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of the 5-bromo-6-oxohexan-3-yl group.
5-Bromo-2-hydroxybenzoic acid: Features a hydroxyl group in addition to the bromine atom.
Uniqueness
4-(5-Bromo-6-oxohexan-3-yl)benzoic acid is unique due to the presence of both the benzoic acid core and the 5-bromo-6-oxohexan-3-yl side chain. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80576-79-0 |
|---|---|
Molecular Formula |
C13H15BrO3 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
4-(5-bromo-6-oxohexan-3-yl)benzoic acid |
InChI |
InChI=1S/C13H15BrO3/c1-2-9(7-12(14)8-15)10-3-5-11(6-4-10)13(16)17/h3-6,8-9,12H,2,7H2,1H3,(H,16,17) |
InChI Key |
WWSVWEIVFOLBST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C=O)Br)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)

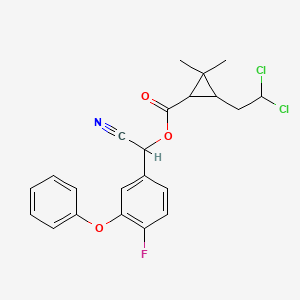
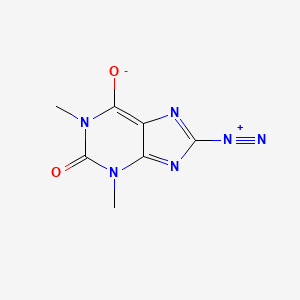


![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
